4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide
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Description
4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 293.407. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Properties
Research on polyamides derived from compounds structurally related to "4-(tert-butyl)-N-(2,3-dimethoxy-2-methylpropyl)benzamide" showcases the synthesis and characterization of novel polymers. For instance, Hsiao et al. (2000) synthesized a series of noncrystalline polyamides with significant thermal stability, demonstrating the potential of tert-butyl and dimethoxy substituents in the design of high-performance materials (Hsiao, Yang, & Chen, 2000). These polymers exhibited useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, indicating their potential application in environments requiring materials with high thermal resistance.
Organic Synthesis and Catalysis
In the realm of organic synthesis and catalysis, compounds containing tert-butyl groups have been explored for their utility in asymmetric synthesis and catalysis. For example, Imamoto et al. (2012) investigated rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the utility of tert-butyl groups in developing enantioselective catalysts (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012). This research illustrates the role of tert-butyl substituents in enhancing the performance of catalytic systems for the synthesis of chiral compounds.
Materials Science and Application
The incorporation of tert-butyl and dimethoxy groups in materials science is evident in the synthesis and application of novel compounds with specific functionalities. For example, organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides substituted with tert-butyl groups have been explored for their unique gelating abilities and fluorescent properties, indicating potential applications in sensors and optoelectronic devices (Wu, Xue, Shi, Chen, & Li, 2011).
Properties
IUPAC Name |
4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)14-9-7-13(8-10-14)15(19)18-11-17(4,21-6)12-20-5/h7-10H,11-12H2,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDRDQNXUKQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.